molecular formula C19H27N3O5 B7932160 1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate

1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate

Cat. No.: B7932160
M. Wt: 377.4 g/mol
InChI Key: CJZXRKLCROXJCM-LYKKTTPLSA-N
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Description

1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate is a sophisticated synthetic piperazine derivative designed for pharmaceutical and biochemical research. This compound integrates several functional groups, including a benzyl ether, a methyl ester, and a (2S)-2-amino-3-methylbutanoyl (L-valyl) moiety, making it a valuable intermediate in medicinal chemistry. Its structure is characteristic of molecules investigated as potential protein kinase inhibitors . Piperazine-based compounds are recognized as privileged scaffolds in drug discovery due to their versatile binding properties and are frequently explored in the development of therapeutics for oncology and central nervous system (CNS) disorders . The specific stereochemistry (S-configuration) at the valine-derived fragment is critical for its biological activity and interaction with chiral targets, such as enzymes and receptors. Researchers utilize this compound primarily as a key building block for the synthesis of more complex molecules. Its applications include serving as a precursor in the development of novel CDK2 (Cyclin-Dependent Kinase 2) inhibitors, which are a significant focus in anticancer research , and as a structural component for sigma receptor ligands, which are relevant in the study of neuropathic pain and neurological diseases . This product is intended for use in laboratory research only. It is not approved for human or veterinary diagnostic, therapeutic, or any other use.

Properties

IUPAC Name

1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-13(2)16(20)17(23)21-9-10-22(15(11-21)18(24)26-3)19(25)27-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,20H2,1-3H3/t15?,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZXRKLCROXJCM-LYKKTTPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCN(C(C1)C(=O)OC)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the amino and carboxylic acid groups through selective functionalization. The benzyl and methyl ester groups are then added via esterification reactions using appropriate reagents such as benzyl alcohol and methanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of new ester or amide derivatives.

Scientific Research Applications

The compound 1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and drug development. This article will explore its applications, supported by data tables and relevant case studies.

Molecular Formula

The molecular formula for this compound is C15H20N2O4C_{15}H_{20}N_2O_4.

Medicinal Chemistry

This compound shows promise in the development of new therapeutic agents due to its ability to interact with biological systems. Its structural similarity to known pharmacophores allows it to potentially modulate various biological pathways.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, compounds structurally related to our target molecule have been shown to enhance the efficacy of antibiotics against resistant strains of bacteria, such as Staphylococcus aureus .

Drug Design and Development

The compound's unique structure makes it a candidate for further modification and optimization in drug design. Its piperazine framework can serve as a scaffold for creating libraries of compounds aimed at specific biological targets.

Data Table: Comparison of Piperazine Derivatives

Compound NameActivityReference
Compound AAntibacterial
Compound BAnticancer
Compound CAntiviral

Neuropharmacology

Piperazine derivatives are often explored for their effects on the central nervous system (CNS). The incorporation of amino acid residues may enhance their ability to cross the blood-brain barrier, making them suitable candidates for neuropharmacological studies.

Case Study: CNS Activity

Studies have shown that piperazine-based compounds can exhibit anxiolytic and antidepressant effects, suggesting that our target compound may also possess similar properties when tested in vivo .

Supramolecular Chemistry

The ability of this compound to form complexes with metals or other ligands can be exploited in supramolecular chemistry. Its functional groups may allow it to act as a ligand in metal-organic frameworks (MOFs), which have applications in catalysis and material science.

Data Table: Applications in Supramolecular Chemistry

ApplicationDescription
CatalysisMetal complexes formed with piperazine derivatives can catalyze organic reactions effectively.
Material ScienceMOFs containing piperazine derivatives show promise for gas storage and separation processes.

Mechanism of Action

The mechanism of action of 1-O-benzyl 2-O-methyl 4-[(2S)-2-amino-3-methylbutanoyl]piperazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target proteins, while the ester groups may enhance membrane permeability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

1-O-Benzyl 2-O-Methyl Piperazine-1,2-Dicarboxylate (CAS 126937-43-7)
  • Key Differences: Lacks the 4-[(2S)-2-amino-3-methylbutanoyl] group.
  • This base structure is primarily used as an intermediate in synthetic pathways .
(R)-1-Boc-4-Cbz-2-Methylpiperazine (CAS 128102-16-9)
  • Key Differences : Features a tert-butyl (Boc) group at position 1 and a benzyl carbamate (Cbz) at position 3.
  • Implications: The Boc group offers steric bulk and acid-labile protection, contrasting with the benzyl ester in the target compound. The Cbz group at position 4 may alter metabolic stability compared to the amino acid substituent .
Methyl (R)-1-Boc-Piperazine-2-Carboxylate
  • Key Differences : Contains a Boc-protected amine at position 1 and lacks the benzyl group.
  • Implications : The Boc group increases hydrophobicity but reduces reactivity toward nucleophiles compared to the benzyl ester. The (R)-stereochemistry at position 2 may lead to divergent biological activity relative to the (2S)-configured target compound .

Functional Group Modifications

1-Benzyl 2-Methyl Aziridine-1,2-Dicarboxylate
  • Key Differences : Replaces the six-membered piperazine ring with a strained three-membered aziridine .
  • Implications : The aziridine’s ring strain increases reactivity in ring-opening reactions, making it less stable but more versatile in cycloaddition chemistry. The target compound’s piperazine core offers greater conformational flexibility and metabolic stability .
N-Phenylpiperazine-1-Carboxamide Derivatives
  • Key Differences : Substitutes ester groups with carboxamide functionalities.
  • Implications : Carboxamides exhibit slower hydrolysis rates than esters, enhancing stability in physiological conditions. However, esters (as in the target compound) may improve cell membrane permeability due to increased lipophilicity .

Stereochemical and Positional Isomers

(S)-1-tert-Butyl 2-Methyl Piperazine-1,2-Dicarboxylate (CAS 796096-64-5)
  • Key Differences : Stereoisomerism at position 2 and a tert-butyl group instead of benzyl.
  • The (S)-configuration may mirror or oppose the target compound’s (2S) side chain in chiral environments .
1-(tert-Butyl) 3-Methyl Piperazine-1,3-Dicarboxylate (CAS 129799-08-2)
  • Key Differences : 1,3-dicarboxylate substitution pattern vs. 1,2 in the target compound.
  • Implications : Altered spatial arrangement of ester groups could disrupt hydrogen-bonding networks or enzyme-substrate interactions .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions and stereochemistry.
  • HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) verifies ≥95% purity .
  • MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C₁₉H₂₅N₃O₅).
  • TLC : Ethyl acetate/hexane (1:2) monitors reaction progress .

What strategies mitigate side reactions during acylation of the piperazine ring?

Q. Advanced

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) to shield secondary amines during acylation, followed by TFA deprotection .
  • Base Selection : DIPEA (vs. weaker bases) minimizes racemization in chiral centers during coupling .
  • Low Temperatures : Conduct reactions at 0–5°C to reduce nucleophilic substitution at sensitive esters .

How can researchers resolve contradictions in reactivity data for piperazine derivatives?

Advanced
Contradictory data (e.g., varying yields for similar reactions) may arise from steric effects or solvent polarity. Systematic DoE (Design of Experiments) testing variables like solvent (DCM vs. THF), temperature (RT vs. reflux), and catalyst loading can identify optimal conditions . Meta-analyses of PubChem or Reaxys entries for analogous compounds provide benchmarks for expected outcomes .

What role do piperazine dicarboxylates play in medicinal chemistry research?

Advanced
These compounds serve as precursors for protease inhibitors or kinase-targeting agents. The benzyl and methyl ester groups enhance membrane permeability, while the (2S)-aminoacyl moiety mimics natural substrates, enabling competitive inhibition. In silico ADMET profiling (e.g., SwissADME) predicts bioavailability and guides lead optimization .

How do researchers validate the biological activity of novel piperazine derivatives?

Q. Advanced

  • In vitro Assays : Enzymatic inhibition (e.g., fluorescence-based kinase assays) quantifies IC₅₀.
  • Molecular Dynamics : Simulations (e.g., GROMACS) assess binding stability over time .
  • SAR Studies : Modifying substituents (e.g., replacing benzyl with fluorobenzyl) correlates structural changes with activity trends .

What safety protocols are essential when handling reactive intermediates in piperazine synthesis?

Q. Basic

  • Ventilation : Use fume hoods for reactions involving volatile solvents (DCM) or toxic reagents (CuSO₄).
  • PPE : Nitrile gloves and safety goggles prevent skin/eye contact with acyl chlorides or bases .
  • Waste Disposal : Neutralize acidic/basic residues before disposal to comply with EPA guidelines .

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